2-异丙基喹唑啉-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-Isopropylquinazolin-4-ol, typically involves several key steps such as condensation, cyclization, and functional group transformations. A notable method includes the traceless solid-phase synthesis of 2,4-diaminoquinazolines, which involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin (Wilson, 2001). Another approach is the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol as a key intermediate in the production of anti-HCV drugs, demonstrating the versatility of quinazolinone derivatives in drug synthesis (An Chenhon, 2015).

Molecular Structure Analysis

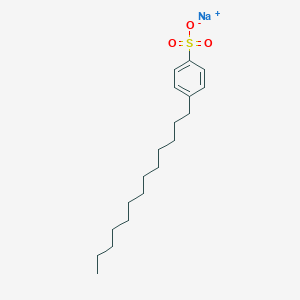

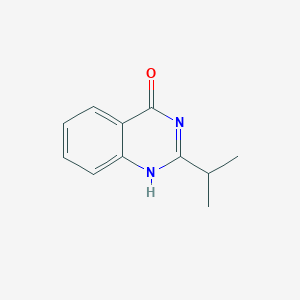

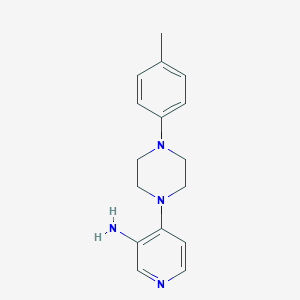

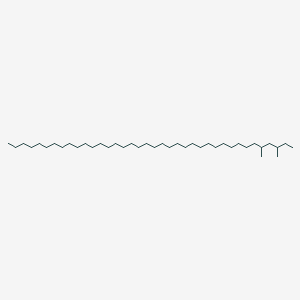

The molecular structure of 2-Isopropylquinazolin-4-ol is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with an isopropyl group and a hydroxyl group at specific positions, which influence the compound's reactivity and properties. The synthesis and functionalization strategies often exploit the nucleophilic and electrophilic sites within the molecule for further chemical modifications.

Chemical Reactions and Properties

Quinazolinones undergo a variety of chemical reactions, including N-oxidation, reaction with alkalis, sulfonation, and reactions with Grignard reagents, reflecting their rich chemistry and the potential for diverse functional group modifications. For instance, the study on 4-isopropylquinazoline 1-oxide provides insights into its reactivity, demonstrating various reactions such as N-oxidation, reaction with sulfur dioxide, and Grignard reagents, showcasing the versatility of quinazolinone derivatives in chemical transformations (E. Hayashi & T. Higashino, 1964).

科学研究应用

生物学和物理化学性质

2-异丙基喹唑啉-4-醇及其衍生物已被用于探索各种生物学和物理化学活性。氧异喹啉衍生物表现出光保护和抗氧化性质,尽管它们可能由于酮-烯醇互变异构或不稳定自由基形成而没有显著的抗氧化能力。然而,由于其高单线态氧量子产率,这些化合物对单线态氧的产生具有很强的光敏作用,使它们在光动力疗法中非常有用,并可用作细胞成纤维细胞培养中的光保护剂(Sobarzo-Sánchez等,2012)。

抗微管蛋白和抗癌活性

异康布雷他喹唑啉,2-异丙基喹唑啉-4-醇的衍生物,已显示出对各种人类癌细胞系的强烈细胞毒性,并抑制微管聚合。这些化合物可以有效地阻止癌细胞在G2/M细胞周期阶段,并破坏内皮细胞形成的类毛细血管结构网络,表明它们具有作为抗微管蛋白剂和用于抗肿瘤化疗的潜力(Soussi et al., 2015)。

单胺氧化酶B抑制

4-有机硒代异喹啉,与2-异丙基喹唑啉-4-醇密切相关,选择性地和可逆地抑制大脑单胺氧化酶B(MAO-B)活性。这些衍生物是治疗情绪和神经退行性疾病的有希望的替代品,因为它们符合第三代MAO抑制剂的特征(Sampaio et al., 2016)。

抗微生物活性

苯并噁唑酮衍生物,与2-异丙基喹唑啉-4-醇在结构上相似,已被合成并评估其抗微生物活性。这些化合物表现出高度的区域选择性,并具有多样化的生物活性和药理特性,使它们在抗微生物应用中具有价值(El-Hashash et al., 2016)。

属性

IUPAC Name |

2-propan-2-yl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUQWDLNMJVYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360172 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylquinazolin-4-ol | |

CAS RN |

13182-64-4 |

Source

|

| Record name | 2-isopropylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)